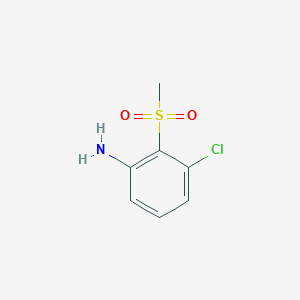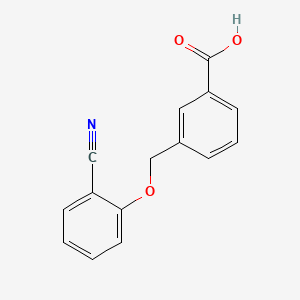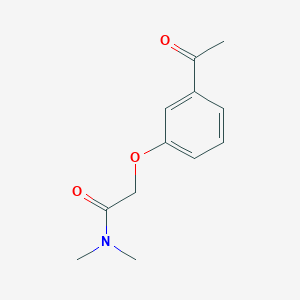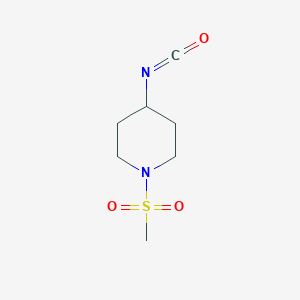
4-(Naphthalen-1-yloxy)butanenitrile
Übersicht
Beschreibung
4-(Naphthalen-1-yloxy)butanenitrile, also known as NB001, is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique structure and properties make it a valuable tool for investigating various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties Research on derivatives of 4-(Naphthalen-1-yloxy)butanenitrile, such as N-substituted p-nitroaniline molecules linked to naphthalene through a saturated carbon chain, has shown significant potential for nonlinear optical (NLO) applications. Theoretical calculations indicate that these derivatives exhibit large first static hyperpolarizabilities, suggesting their utility in photovoltaic device fabrication due to better optical responses compared to p-nitroaniline, a known NLO dye (Varghese & George, 2018).
Crystal Packing Studies Studies on the crystal packing of flexible carboxylic acids and esters attached to a naphthalene ring, including derivatives of 4-(Naphthalen-1-yloxy)butanenitrile, have revealed diverse structural motifs through weak intermolecular interactions. These findings provide insights into the influence of molecular structure on solid-state properties, which is critical for the design of functional materials (Mondal et al., 2008).
Catalytic Activity in Oxidation Reactions New Co(II) phthalocyanine complexes involving 4-(Naphthalen-1-yloxy)butanenitrile derivatives have demonstrated catalytic efficiency in the oxidation of cyclohexene, using various oxidants. This suggests potential applications in industrial oxidation processes and in the development of new catalysts for organic synthesis (Aktaş et al., 2013).
Enantioselective Synthesis The enantioselective synthesis involving 4-(Naphthalen-1-yloxy)butanenitrile derivatives has been explored, highlighting its application in creating optically active compounds. Such processes are vital for the production of chiral drugs and other bioactive molecules (Sasaki et al., 2005).
Luminescent Materials Compounds based on 4-(Naphthalen-1-yloxy)butanenitrile have been investigated for their photophysical properties and potential applications in luminescent materials. Studies indicate their suitability for developing optical sensors, highlighting the role of molecular design in tuning luminescent properties for specific applications (Kim, Baek, & Kim, 2006).
Eigenschaften
IUPAC Name |
4-naphthalen-1-yloxybutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-10-3-4-11-16-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTKWQHDXPQFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Naphthalen-1-yloxy)butanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



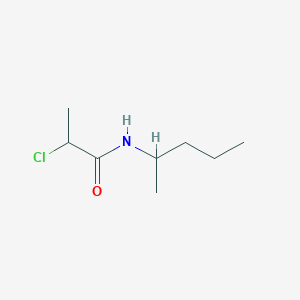

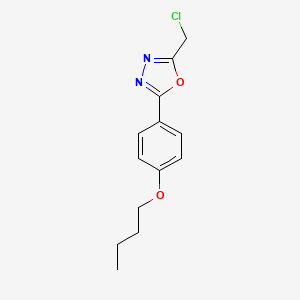
![3-[4-(Chlorosulfonyl)-2-methylphenoxy]propanoic acid](/img/structure/B3363035.png)
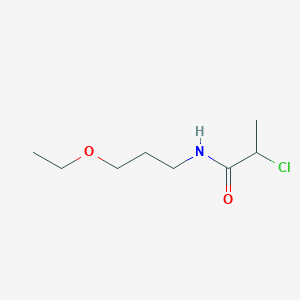
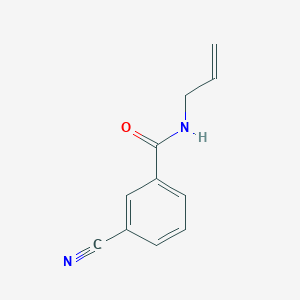
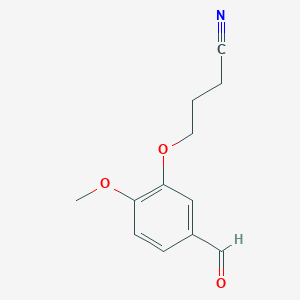
![3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline](/img/structure/B3363095.png)
